molecular formula C12H13NO2 B14399226 4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one CAS No. 89691-19-0

4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one

Cat. No.: B14399226
CAS No.: 89691-19-0
M. Wt: 203.24 g/mol
InChI Key: WNTNKVUJDBCHGA-UHFFFAOYSA-N
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Description

4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one is a compound belonging to the class of β-lactams, which are four-membered cyclic amides. This compound is structurally characterized by the presence of an azetidinone ring, which is a key feature in many biologically active molecules, including antibiotics like penicillins and cephalosporins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of chloroacetyl chloride with aniline derivatives in the presence of a base like triethylamine can yield azetidin-2-one derivatives . Another method involves the use of microwave irradiation to facilitate the cyclization process, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of azetidin-2-one derivatives often involves the use of high-throughput synthesis techniques and automated systems to ensure consistency and scalability. The use of catalysts and optimized reaction conditions is crucial to achieve high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like perbenzoates, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, acyloxylation at the 4-position of azetidin-2-ones can yield 4-benzoyloxy- and acetoxy-substituted β-lactams .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, which are essential for cell wall construction . This inhibition leads to the disruption of bacterial cell wall integrity and ultimately results in cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Oxo-1-phenylpropan-2-yl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

89691-19-0

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-(1-oxo-1-phenylpropan-2-yl)azetidin-2-one

InChI

InChI=1S/C12H13NO2/c1-8(10-7-11(14)13-10)12(15)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,13,14)

InChI Key

WNTNKVUJDBCHGA-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC(=O)N1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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